

2-amino-N,N-dimethylbenzamide reactivity profile

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Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

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An In-depth Technical Guide to the Reactivity Profile of **2-amino-N,N-dimethylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-amino-N,N-dimethylbenzamide is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the interplay between the nucleophilic primary aromatic amine and the directing capabilities of the tertiary amide. This guide provides a comprehensive overview of the core reactivity of **2-amino-N,N-dimethylbenzamide**, detailing key transformations, experimental protocols, and quantitative data to support further research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-amino-N,N-dimethylbenzamide** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of **2-amino-N,N-dimethylbenzamide**

Property	Value
IUPAC Name	2-amino-N,N-dimethylbenzamide [1]
Synonyms	N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-dimethylbenzamide[1]
CAS Number	6526-66-5[1][2]
Molecular Formula	C ₉ H ₁₂ N ₂ O[1][2]
Molecular Weight	164.20 g/mol [1][2]
Appearance	White crystalline solid
Purity	≥95% (commercially available)[2]

| Topological Polar Surface Area | 46.3 Å²[1] |

Table 2: Spectroscopic Data for **2-amino-N,N-dimethylbenzamide**

Spectroscopy	Characteristic Peaks/Signals
¹ H NMR	Expected signals include aromatic protons (typically δ 6.5-7.5 ppm), a broad singlet for the amino (-NH₂) protons, and one or two singlets for the N,N-dimethyl protons (due to restricted rotation around the C-N amide bond).
¹³ C NMR	Expected signals include aromatic carbons, the amide carbonyl carbon (typically δ 168-172 ppm), and the N-methyl carbons. For the related N,N-dimethyl-2-nitrobenzamide, signals for the N-methyl groups appear around δ 35.05 and 38.38 ppm, and the carbonyl at δ 168.13 ppm. [3]
IR Spectroscopy	Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3500 cm ⁻¹), C=O stretching for the tertiary amide (around 1630-1660 cm ⁻¹), and C-N stretching.

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 164. Key fragmentation patterns would likely involve the loss of the dimethylamino group. For the related N,N-dimethylbenzamide, major fragments are observed at m/z 105 and 77.[4] |

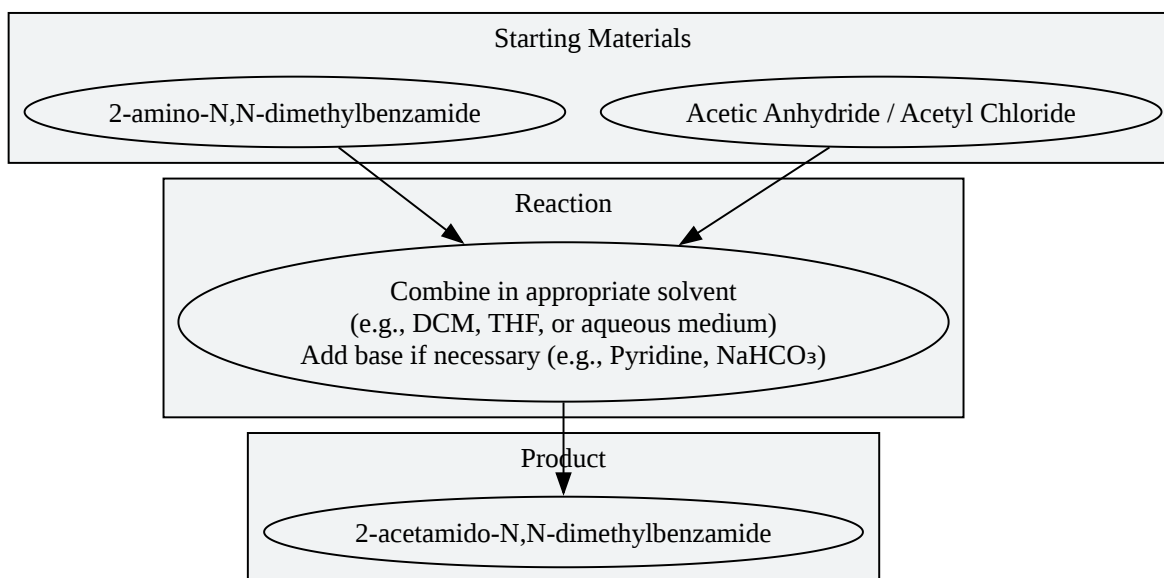
Core Reactivity Profile

The reactivity of **2-amino-N,N-dimethylbenzamide** is dominated by the two functional groups attached to the benzene ring: the primary amino group and the N,N-dimethylcarboxamide group.

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of transformations, including acylation, diazotization, and, most notably, cyclization reactions.

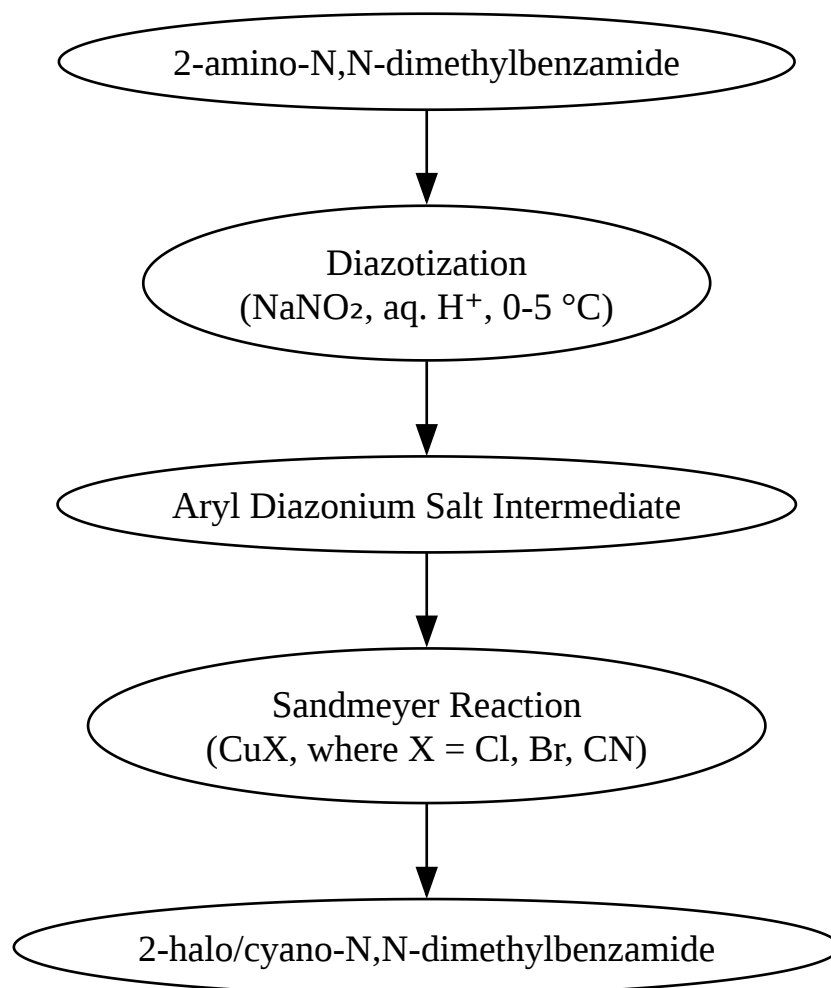
The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylated derivative. This reaction can be used to protect the amino group or to introduce further functionality.



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Figure 1: General workflow for the N-acylation of **2-amino-N,N-dimethylbenzamide**.

The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles, most commonly through the copper(I)-catalyzed Sandmeyer reaction.^{[5][6]} This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities in place of the amino group.^{[5][7]}



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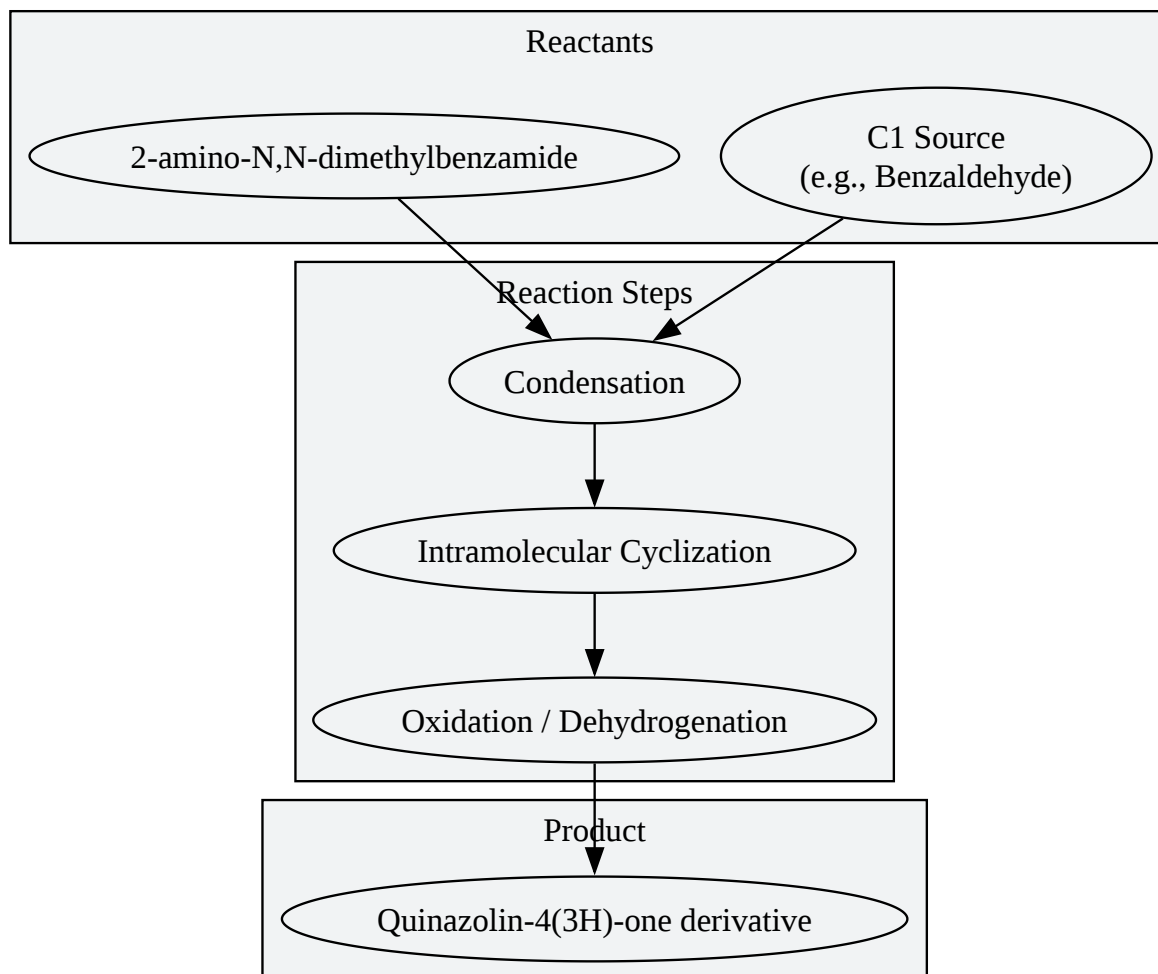
Figure 2: Pathway for the conversion of the amino group via Sandmeyer reaction.

One of the most significant reactions of 2-aminobenzamides is their use as precursors for the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[8] This transformation is typically achieved by condensation with a one-carbon (C1) source, such as an aldehyde or its equivalent, followed by cyclization and oxidation.

Table 3: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides

C1 Source	Catalyst/Reagent	Conditions	Reference
Aldehydes	p-Toluenesulfonic acid, then PIDA	Mild conditions	[9]
Alcohols	Ru-complex	Dehydrogenative coupling	[8]
Alcohols	α -MnO ₂ , TBHP	Oxidative cyclization	[4]
Benzyl Alcohol	t-BuONa, O ₂	Metal-free, oxidative coupling	[8]

| DMF | Cu-catalyst, O₂ | Oxidative cyclization [[9] |



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Figure 3: General workflow for the synthesis of quinazolinones.

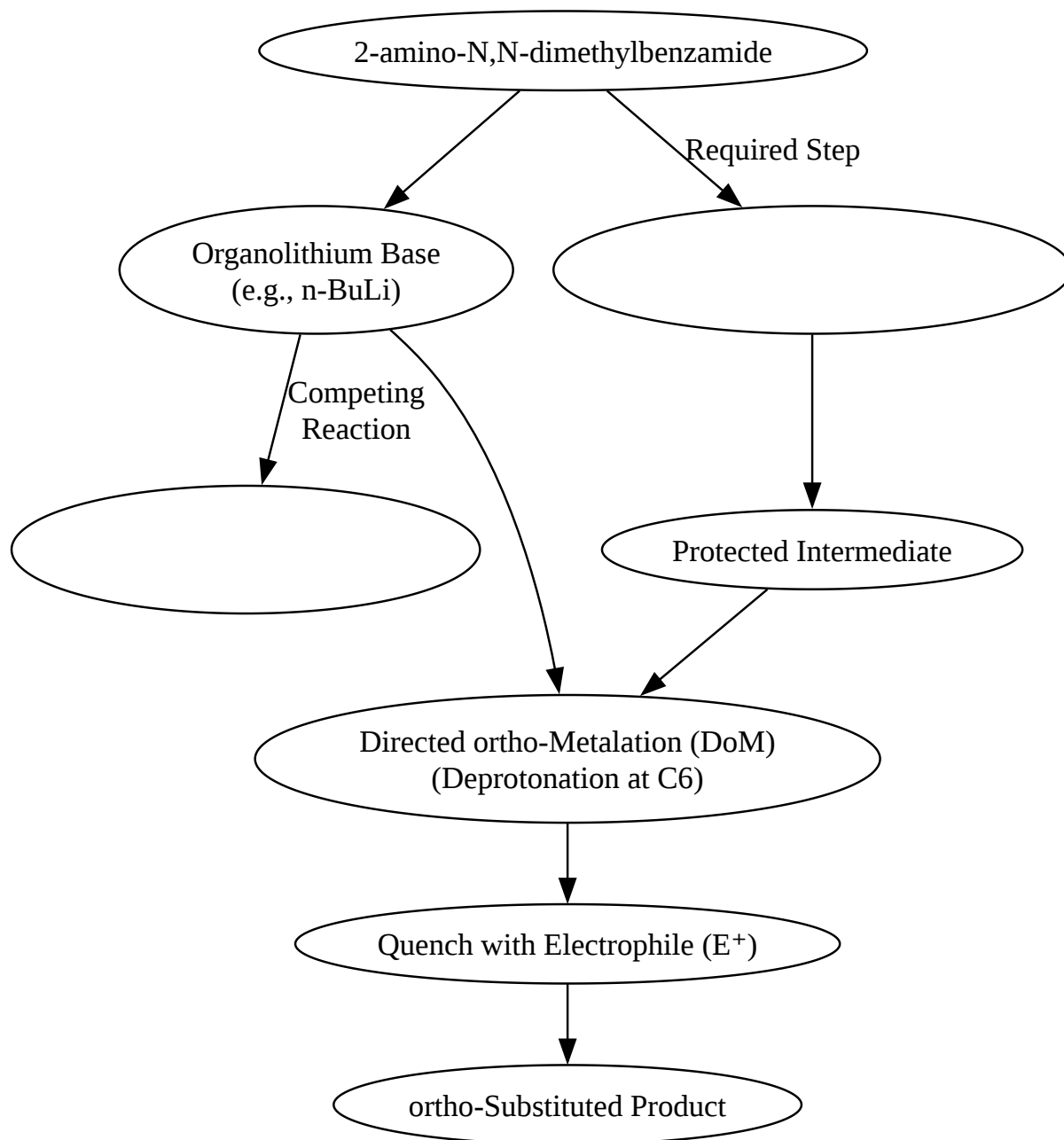
Reactions of the Aromatic Ring

The substitution pattern of the aromatic ring is influenced by the directing effects of both the amino and the amide groups.

The N,N-dimethylbenzamide group is a powerful directing metalation group (DMG) that facilitates the deprotonation of the ortho-position (C6) by a strong organolithium base, such as

n-butyllithium or sec-butyllithium.^[10] The resulting aryllithium intermediate can then be quenched with various electrophiles to install a substituent specifically at the C6 position.

However, the presence of the adjacent primary amino group introduces a complication. The acidic N-H protons can be deprotonated by the organolithium base, potentially consuming the reagent and inhibiting the desired C-H activation. Therefore, to achieve efficient ortho-lithiation directed by the amide, prior protection of the amino group (e.g., via acylation) is generally required.



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Figure 4: Logical workflow for achieving ortho-functionalization via DoM.

The outcome of electrophilic aromatic substitution is dictated by the competing effects of the two substituents.

- -NH₂ group: A powerful activating, ortho, para-directing group.

- $-\text{CON}(\text{CH}_3)_2$ group: A deactivating, meta-directing group.

The strongly activating amino group will dominate the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (C3 and C5). The C3 position is sterically hindered by both adjacent groups, so substitution at the C5 position is generally favored.

Experimental Protocols

The following protocols are representative examples of the key reactions discussed. Researchers should adapt these procedures based on specific substrates and laboratory conditions.

Protocol: Synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one

This protocol is adapted from general procedures for the condensation of 2-aminobenzamides with aldehydes.

- 1. Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[\[11\]](#)
- 2. Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq).[\[11\]](#) If using a neutral solvent like ethanol, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or a few drops of glacial acetic acid).[\[11\]](#)
- 3. Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- 4. Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
- 5. Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone.[\[11\]](#)

Protocol: General Procedure for Sandmeyer Chlorination

This protocol outlines a general method for converting the amino group to a chlorine atom.

- 1. Diazotization: Dissolve **2-amino-N,N-dimethylbenzamide** (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
- 2. Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (approx. 1.2 eq) in concentrated hydrochloric acid.
- 3. Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
- 4. Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- 5. Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: N-Acetylation with Acetic Anhydride

This procedure describes the protection of the amino group.

- 1. Reaction Setup: Dissolve **2-amino-N,N-dimethylbenzamide** (1.0 eq) in a suitable solvent like dichloromethane or in an aqueous medium.
- 2. Addition of Reagents: Add acetic anhydride (1.5 eq).^[12] If the reaction is performed in a non-aqueous solvent, a base like pyridine or triethylamine (1.5 eq) should be added. In an aqueous medium, a mild base like sodium bicarbonate can be used.^[12]
- 3. Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

- 4. Work-up and Isolation: If in an organic solvent, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. If in an aqueous medium, the product may precipitate and can be filtered off, or it can be extracted with an organic solvent.
- 5. Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

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